molecular formula C12H2Cl6O2 B3065708 1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin CAS No. 58200-69-4

1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin

Cat. No.: B3065708
CAS No.: 58200-69-4
M. Wt: 390.9 g/mol
InChI Key: GZRQZUFXVFRKBI-UHFFFAOYSA-N
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Description

1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin isomerThese compounds are known for their environmental persistence and potential toxic effects on living organisms .

Preparation Methods

1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin can be synthesized through various methods. One common synthetic route involves the chlorination of dibenzo-p-dioxin under controlled conditions. Industrial production often involves the use of high-resolution gas chromatography and high-resolution mass spectrometry to ensure the purity and quality of the compound .

Chemical Reactions Analysis

1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, often resulting in the removal of chlorine atoms.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin has several scientific research applications:

Mechanism of Action

1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin exerts its effects by activating the aryl hydrocarbon receptor (AhR). This activation leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. The compound’s toxic effects are mediated through these biochemical pathways, which are involved in cell-cycle regulation and the development and maturation of various tissues .

Comparison with Similar Compounds

1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins, such as:

  • 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin
  • 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin
  • 2,3,7,8-Tetrachlorodibenzo-P-dioxin

What sets this compound apart is its specific chlorine substitution pattern, which influences its chemical behavior and toxicological properties .

Properties

IUPAC Name

1,2,3,6,8,9-hexachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-5(15)10-12(8(3)17)20-11-6(19-10)2-4(14)7(16)9(11)18/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRQZUFXVFRKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074066
Record name 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58200-69-4
Record name 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,8,9-HEXACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LU158Z647
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin
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Reactant of Route 6
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